molecular formula C18H23N5O2S B11571510 3-methyl-6-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

3-methyl-6-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11571510
M. Wt: 373.5 g/mol
InChI Key: MYHYPKWOFJYHSL-UHFFFAOYSA-N
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Description

3-METHYL-6-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of 3-METHYL-6-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 4-amino-5-mercapto-3-substituted-1,2,4-triazoles with phenacyl bromides. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-METHYL-6-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of other heterocyclic compounds.

    Biology: It has shown potential as an antimicrobial agent against various bacterial strains.

    Medicine: Research indicates its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could involve the disruption of cell signaling pathways that regulate cell growth and division.

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazines, such as:

  • 4-AMINO-5-MERCAPTO-3-(SUBSTITUTED)-1,2,4-TRIAZOLES
  • 1,2,4-TRIAZOLO[3,4-B][1,3,4]THIADIAZINES WITH DIFFERENT SUBSTITUENTS Compared to these compounds, 3-METHYL-6-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE exhibits unique properties due to the presence of the oxolan-2-ylmethyl group, which may enhance its biological activity and specificity.

Properties

Molecular Formula

C18H23N5O2S

Molecular Weight

373.5 g/mol

IUPAC Name

3-methyl-6-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C18H23N5O2S/c1-11-5-7-13(8-6-11)15-16(17(24)19-10-14-4-3-9-25-14)26-18-21-20-12(2)23(18)22-15/h5-8,14-16,22H,3-4,9-10H2,1-2H3,(H,19,24)

InChI Key

MYHYPKWOFJYHSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C)C(=O)NCC4CCCO4

Origin of Product

United States

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